N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a nitrophenyl group and an acridinone moiety, connected via a methylene bridge to an acetohydrazide group
Preparation Methods
The synthesis of N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:
Synthesis of 5-(4-nitrophenyl)furan-2-carboxaldehyde: This intermediate can be prepared by nitration of 5-phenylfuran-2-carboxaldehyde.
Formation of the hydrazone: The aldehyde is then reacted with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide under acidic or basic conditions to form the hydrazone linkage.
Chemical Reactions Analysis
N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its ability to inhibit iron acquisition in Mycobacterium tuberculosis.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism by which N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes involved in iron acquisition in bacteria. The nitrophenyl and acridinone moieties play crucial roles in binding to these targets, disrupting their normal function and thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other hydrazones and furan derivatives:
2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl)methylidene]-acetohydrazides: These compounds also feature a furan ring and hydrazone linkage but differ in their substituents and overall structure.
5-phenyl-furan-2-carboxylic acids: These compounds are simpler in structure but share the furan ring and are studied for similar applications.
N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a nitrophenyl group, furan ring, and acridinone moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H18N4O5 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H18N4O5/c31-25(16-29-22-7-3-1-5-20(22)26(32)21-6-2-4-8-23(21)29)28-27-15-19-13-14-24(35-19)17-9-11-18(12-10-17)30(33)34/h1-15H,16H2,(H,28,31)/b27-15+ |
InChI Key |
AHUBVDLILSWPIP-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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